molecular formula C6H2BrClIN3 B13008635 5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine

5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13008635
M. Wt: 358.36 g/mol
InChI Key: XYBJMIXDSCPSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development . The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

The synthesis of 5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves multiple steps. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound is iodized using N-iodosuccinimide (NIS) to obtain the intermediate 8. The NH group of this intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate 9 . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C6H2BrClIN3

Molecular Weight

358.36 g/mol

IUPAC Name

5-bromo-6-chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H2BrClIN3/c7-5-2(8)1-3-4(10-5)6(9)12-11-3/h1H,(H,11,12)

InChI Key

XYBJMIXDSCPSBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC2=C(NN=C21)I)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.